9-(Cyclopropylsulfonyl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalene
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Overview
Description
9-(Cyclopropylsulfonyl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalene is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a cyclopropylsulfonyl group attached to a tetrahydro-epiminonaphthalene core, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Cyclopropylsulfonyl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalene typically involves multiple steps, starting from readily available precursors. One common method includes the cyclization of a suitable naphthalene derivative followed by the introduction of the cyclopropylsulfonyl group. The reaction conditions often require the use of strong bases and specific solvents to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
9-(Cyclopropylsulfonyl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
Scientific Research Applications
9-(Cyclopropylsulfonyl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalene has been explored for its applications in:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Potential use in the study of biological pathways and as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 9-(Cyclopropylsulfonyl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 9-(Cyclopropylsulfonyl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalene include other sulfonyl-substituted naphthalene derivatives and tetrahydro-epiminonaphthalene analogs.
Uniqueness
What sets this compound apart is its unique combination of a cyclopropylsulfonyl group with a tetrahydro-epiminonaphthalene core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications.
Properties
IUPAC Name |
11-cyclopropylsulfonyl-11-azatricyclo[6.2.1.02,7]undeca-2,4,6-triene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S/c15-17(16,9-5-6-9)14-12-7-8-13(14)11-4-2-1-3-10(11)12/h1-4,9,12-13H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHGOUJBBXIPDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2C3CCC2C4=CC=CC=C34 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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